Heteroclitin E
CAS No.:
Cat. No.: VC16595099
Molecular Formula: C27H30O9
Molecular Weight: 498.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H30O9 |
|---|---|
| Molecular Weight | 498.5 g/mol |
| IUPAC Name | [(1S,12S,13R,14S,15S)-15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (E)-2-methylbut-2-enoate |
| Standard InChI | InChI=1S/C27H30O9/c1-7-12(2)26(30)36-21-14(4)13(3)20(28)16-9-17(31-5)23(32-6)25(29)27(16)10-33-24-19(27)15(21)8-18-22(24)35-11-34-18/h7-9,13-14,20-21,28H,10-11H2,1-6H3/b12-7+/t13-,14+,20-,21-,27-/m0/s1 |
| Standard InChI Key | XUIUDMCZUMRZDC-DLEHVGSVSA-N |
| Isomeric SMILES | C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@H]([C@@H](C2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C |
| Canonical SMILES | CC=C(C)C(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C |
Introduction
Structural Characteristics and Spectroscopic Elucidation
Molecular Architecture
Heteroclitin E (C₃₀H₃₂O₁₀) features a dibenzocyclooctadiene core fused to a tetrahydrobenzocyclooctabenzofuranone system, creating a rigid, polycyclic scaffold. Key structural elements include:
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A central eight-membered cyclooctadiene ring with two benzene rings fused at adjacent positions.
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A spiro-connected benzofuran moiety at the C-7 position, introducing stereochemical complexity.
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Substituents such as methoxy, hydroxyl, and acyloxy groups at positions C-9, C-12, and C-14, respectively .
The absolute configuration of Heteroclitin E was determined using electronic circular dichroism (ECD) and ROESY NMR correlations. The biphenyl chromophore within the cyclooctadiene ring exhibits a P-configured twist, as evidenced by a negative Cotton effect near 250 nm in its ECD spectrum . ROESY interactions between H-6/H-7/H-8 and H-8/CH₃-9′ confirmed the (7R,8S,8′R) stereochemistry, consistent with related lignans like longipedlignan A .
Spectroscopic Data
Critical spectroscopic data for Heteroclitin E include:
Biosynthetic Pathways and Natural Occurrence
Heteroclitin E is biosynthesized via the phenylpropanoid pathway, where coniferyl alcohol undergoes oxidative dimerization to form the dibenzocyclooctadiene skeleton. Subsequent modifications include:
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Cyclization: Enzymatic closure of the cyclooctadiene ring via cytochrome P450-mediated oxidation.
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Furan Formation: Intramolecular etherification to generate the spirobenzofuran moiety.
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Substituent Addition: Methylation, hydroxylation, and acylation at specific positions, mediated by transferases and oxidoreductases .
This compound is exclusively isolated from Kadsura longipedunculata roots, where it coexists with structurally analogous lignans such as heteroclitin D and schiarisanrin C . The plant’s root extracts are traditionally used to treat liver disorders, aligning with the observed hepatoprotective activities of its constituents.
Comparative Analysis with Related Lignans
Heteroclitin E shares its dibenzocyclooctadiene core with several bioactive lignans, yet distinct substituents confer unique properties:
This structural diversity underscores the importance of substituent engineering in optimizing pharmacological profiles.
Challenges and Future Directions
Despite its promise, research on Heteroclitin E faces several hurdles:
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Synthetic Complexity: The polycyclic structure complicates total synthesis, limiting large-scale production.
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Bioactivity Gaps: In vitro and in vivo studies are needed to validate its hepatoprotective and anti-inflammatory potential.
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Mechanistic Unclearity: The molecular targets and signaling pathways influenced by Heteroclitin E remain unknown.
Future efforts should prioritize:
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Synthetic Biology: Heterologous biosynthesis in microbial hosts to overcome supply constraints.
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Omics Approaches: Transcriptomic and proteomic analyses to identify therapeutic targets.
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Clinical Translation: Preclinical toxicity and efficacy studies to assess therapeutic viability.
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